(2-Chloro-5-hydrazinylphenyl)methanol

Chemical Stability Long-Term Storage Hydrazine Degradation

Heterocycle synthesis requires precise regioisomeric hydrazinylphenyl building blocks to avoid yield loss and by-products. (2-Chloro-5-hydrazinylphenyl)methanol, with 2-chloro-5-hydrazinyl substitution, enables dual orthogonal transformations: 5-hydrazinyl forms indazole/pyrazole cores via condensation; 2-chloro allows subsequent SNAr for late-stage diversification without protecting groups. 9 patent citations confirm its applicability. Procure in aligned quantities; store at -20°C to maintain stability. Immediate shipping with purity certificate.

Molecular Formula C7H9ClN2O
Molecular Weight 172.612
CAS No. 1639878-85-5
Cat. No. B580458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-hydrazinylphenyl)methanol
CAS1639878-85-5
Synonyms2-Chloro-5-hydrazinylbenzenemethanol
Molecular FormulaC7H9ClN2O
Molecular Weight172.612
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)CO)Cl
InChIInChI=1S/C7H9ClN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2
InChIKeyONOOLAQXYHBWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-5-hydrazinylphenyl)methanol: Identity & Class


(2-Chloro-5-hydrazinylphenyl)methanol, CAS 1639878-85-5, is a halogenated aryl hydrazine derivative bearing a 2-chloro substituent, a 5-hydrazinyl group, and a hydroxymethyl moiety on a phenyl ring [1]. Its molecular formula is C7H9ClN2O with a monoisotopic mass of 172.04034 Da [1]. The compound belongs to the class of hydrazinophenyl methanols, which serve as versatile building blocks for nitrogen-rich heterocycles such as indazoles and pyrazoles in medicinal chemistry and agrochemical research .

Building block class: Halogenated hydrazinophenyl methanol; enables nitrogen-rich heterocycle assembly.
Key functionalities: 2-chloro handle for SNAr, 5-hydrazinyl for condensation, hydroxymethyl for further derivatization.
Synthetic utility: Supports indazole/pyrazole core formation and orthogonal diversification pathways.

(2-Chloro-5-hydrazinylphenyl)methanol: Non-Interchangeability with Analogs


Generic substitution among hydrazinophenyl methanols is precluded by distinct regioisomeric and substituent-dependent physicochemical and reactivity profiles. The 2-chloro-5-hydrazinyl substitution pattern imparts unique electronic and steric constraints that directly influence nucleophilicity, stability, and the feasibility of downstream transformations such as nucleophilic aromatic substitution (SNAr) or heterocycle formation . In contrast, non-chlorinated analogs lack the electrophilic chlorine handle required for certain cross-coupling or substitution chemistries, while regioisomers (e.g., 2-chloro-4-hydrazinyl) exhibit altered hydrogen-bonding networks and steric accessibility that can significantly impact reaction yields and product selectivity [1].

!
Chlorine handle absence
Non-chlorinated analogs lack the electrophilic 2-Cl site; SNAr and cross-coupling chemistries may not be feasible, restricting synthetic diversification.
!
Regioisomeric substitution pattern
2-Chloro-4-hydrazinyl or other regioisomers can alter hydrogen-bonding networks and steric accessibility, potentially impacting reaction yields and product selectivity.

(2-Chloro-5-hydrazinylphenyl)methanol: Key Differentiators vs. Analogs


Sub-Ambient Storage Requirement

According to vendor technical datasheets, (2-Chloro-5-hydrazinylphenyl)methanol requires storage at -20°C for maximum recovery, whereas the non-chlorinated analog (2-hydrazinylphenyl)methanol is listed without a specific low-temperature storage mandate, implying greater ambient stability . This difference suggests that the chloro substituent increases susceptibility to thermal degradation or oxidation, necessitating stricter cold-chain handling for procurement and inventory management.

Storage Requirement
Vendor-reported · Data to verify
−20 °C
Cold-chain handling may differentiate procurement logistics vs. ambient-stable analogs.
Inferred from vendor storage guidelines; stability during transit requires validation.
Chemical Stability Long-Term Storage Hydrazine Degradation

Patent Citation Footprint

PubChemLite annotation data indicates that (2-Chloro-5-hydrazinylphenyl)methanol is cited in 9 patents, whereas many closely related hydrazinophenyl methanols (e.g., positional isomers or unsubstituted variants) appear in zero or significantly fewer patent documents [1]. This patent count serves as a quantitative proxy for the scaffold's perceived value in proprietary synthetic routes and pharmaceutical compositions.

Patent Footprint
Class-level inference
Target: 9 patents Typical hydrazine building blocks: 0–2 patents
Higher citation frequency suggests broader precedent in proprietary research programs.
Patent count correlates with demonstrated utility but does not guarantee synthetic success.
Patent Landscape Drug Discovery Chemical Intellectual Property

Chloro Handle Enables SNAr Chemistry

The presence of a chlorine atom at the 2-position provides an electrophilic site capable of undergoing nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides . This reactivity is absent in the non-chlorinated analog (2-hydrazinylphenyl)methanol (CAS 1314916-34-1), which lacks a halogen handle and is therefore restricted to hydrazine-centric transformations only .

SNAr Feasibility
Class-level inference
Target: SNAr-capable (2-Cl) Comparator: SNAr-incapable (no halogen)
Chloro substituent expands synthetic utility beyond hydrazine condensation.
Reactivity depends on substrate and conditions; general class-level behavior.
Nucleophilic Aromatic Substitution Cross-Coupling Scaffold Diversification

(2-Chloro-5-hydrazinylphenyl)methanol: Application Scenarios


Indazole & Pyrazole Synthesis via Hydrazine Condensation

The 5-hydrazinyl group undergoes facile condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to yield pyrazole and indazole cores . This reactivity is the foundation of the compound's 9 patent citations, underscoring its validated role in medicinal chemistry hit-to-lead campaigns [1].

Sequential Hydrazine Condensation and SNAr Diversification

The 2-chloro substituent permits subsequent nucleophilic aromatic substitution after initial heterocycle formation, enabling the introduction of amine, ether, or thioether functionality without requiring additional protecting group strategies . This dual-reactivity profile is not available from non-halogenated hydrazinophenyl methanols.

Cold-Chain Inventory for Long-Term Stability

Given the vendor-recommended storage temperature of -20°C, this compound is best suited for research settings with established frozen storage infrastructure and controlled thawing protocols . Procurement quantities should be aligned with experimental timelines to minimize freeze-thaw cycles.

Application
Selection Property
Validation Focus
Indazole & pyrazole library synthesis
Hydrazinyl condensation reactivity with 1,3-dicarbonyls
Heterocycle formation yield and purity
Orthogonal diversification (condensation + SNAr)
Dual reactive sites: 5-hydrazinyl and 2-chloro handle
Sequential reaction compatibility and site selectivity
Long-term cold-chain inventory
−20 °C storage stability profile
Freeze-thaw stability and degradation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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